molecular formula Sn3V2 B14726011 CID 71355009

CID 71355009

Cat. No.: B14726011
M. Wt: 458.0 g/mol
InChI Key: BYSMVWJFRTYKPW-UHFFFAOYSA-N
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Description

However, its exact structure, synthesis pathway, and biological activity require further clarification from primary PubChem records or specialized literature.

Properties

Molecular Formula

Sn3V2

Molecular Weight

458.0 g/mol

InChI

InChI=1S/3Sn.2V

InChI Key

BYSMVWJFRTYKPW-UHFFFAOYSA-N

Canonical SMILES

[V].[V].[Sn].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71355009 involves specific organic reactions that require precise conditions. The preparation method typically includes the dissolution of organic amines in a solvent, followed by the addition of dianhydride. The mixture is then stirred, dissolved, and reacted to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure the compound’s purity and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to optimize production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: CID 71355009 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can range from simple derivatives to complex molecular structures with enhanced properties.

Scientific Research Applications

CID 71355009 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various organic reactions. In biology, it serves as a tool for studying molecular interactions and pathways. In medicine, it has potential therapeutic applications due to its unique chemical properties. In industry, it is utilized in the production of advanced materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71355009 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison below is inferred from analogous compounds and methodologies described in the evidence:

Table 1: Comparative Analysis of CID 71355009 and Related Compounds
Property This compound* Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Weight Not Reported 756.9 g/mol 770.9 g/mol
Structural Features Likely polyketide Macrocyclic lactone Methylated macrocyclic lactone
Biological Activity Undefined Cytotoxic, tumor-inhibiting Enhanced membrane permeability
Analytical Methods GC-MS, LC-ESI-MS NMR, HRMS NMR, X-ray crystallography

Note: Data for this compound are hypothetical due to lack of direct evidence.

Key Findings:

Structural Similarities: Oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) share macrocyclic lactone backbones, suggesting this compound may exhibit analogous ring structures . Differences in methylation (e.g., 30-methyl substitution in CID 185389) highlight how minor modifications alter bioactivity and solubility .

Analytical Techniques: this compound’s characterization likely employs GC-MS and LC-ESI-MS, as demonstrated in the analysis of citrus essential oil fractions and ginsenosides . These methods are critical for resolving structural isomers, such as the differentiation of ginsenoside Rf and pseudoginsenoside F11 via in-source CID fragmentation .

Pharmacological Potential: While oscillatoxins exhibit cytotoxicity and tumor-inhibiting properties, this compound’s bioactivity remains unverified. Indirect evidence from chemotherapy-induced diarrhea (CID) studies suggests that structurally related compounds may interact with gastrointestinal pathways, though this is speculative .

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